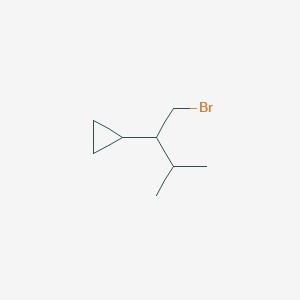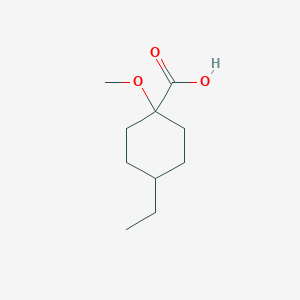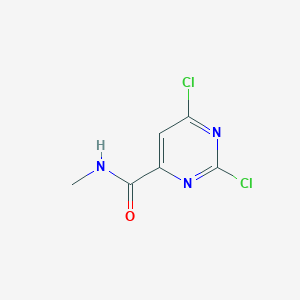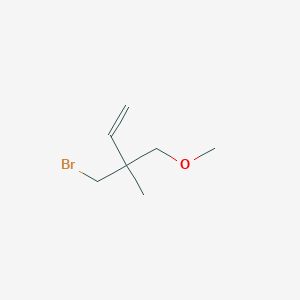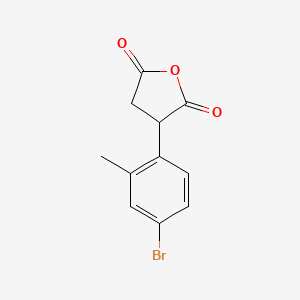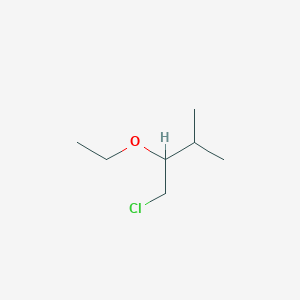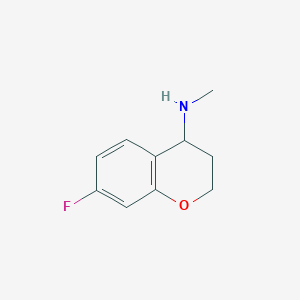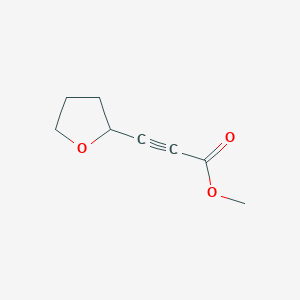
Methyl 3-(oxolan-2-yl)prop-2-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(oxolan-2-yl)prop-2-ynoate is an organic compound with the molecular formula C8H10O3. It is a derivative of propynoic acid and features an oxolane ring, which is a five-membered ring containing one oxygen atom. This compound is of interest in various fields due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(oxolan-2-yl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with oxirane in the presence of a catalyst to form the oxolane ring. The resulting intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is often carried out in a solvent such as toluene or dichloromethane, with a strong acid catalyst like sulfuric acid to facilitate the esterification .
化学反応の分析
Types of Reactions
Methyl 3-(oxolan-2-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Various esters and amides.
科学的研究の応用
Methyl 3-(oxolan-2-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives
作用機序
The mechanism of action of Methyl 3-(oxolan-2-yl)prop-2-ynoate involves its interaction with various molecular targets. The oxolane ring and ester group can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The compound’s reactivity also allows it to undergo transformations that can modulate biological pathways .
類似化合物との比較
Similar Compounds
Methyl 3-(oxolan-3-yl)prop-2-enoate: Similar structure but with a double bond instead of a triple bond.
Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate: Similar structure with a methyl group on the oxolane ring
Uniqueness
Methyl 3-(oxolan-2-yl)prop-2-ynoate is unique due to its triple bond, which imparts distinct reactivity compared to similar compounds with double or single bonds. This makes it valuable in synthetic chemistry for creating complex molecules and exploring new reaction pathways .
特性
分子式 |
C8H10O3 |
|---|---|
分子量 |
154.16 g/mol |
IUPAC名 |
methyl 3-(oxolan-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H10O3/c1-10-8(9)5-4-7-3-2-6-11-7/h7H,2-3,6H2,1H3 |
InChIキー |
YBIMOXBOPSPQLV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C#CC1CCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13174173.png)
![3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13174179.png)

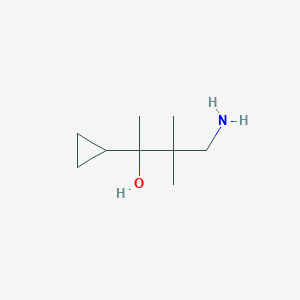
![tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13174190.png)
